4,5,5-Trimethylhexanoic acid

CAS No.: 94349-37-8

Cat. No.: VC17814250

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94349-37-8 |

|---|---|

| Molecular Formula | C9H18O2 |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 4,5,5-trimethylhexanoic acid |

| Standard InChI | InChI=1S/C9H18O2/c1-7(9(2,3)4)5-6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11) |

| Standard InChI Key | UKVTYBBTYKPUSB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(=O)O)C(C)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

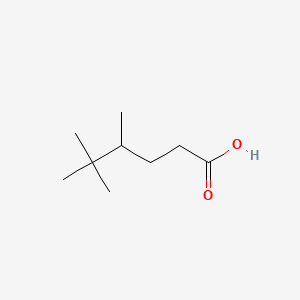

The compound’s systematic name, 4,5,5-trimethylhexanoic acid, reflects its IUPAC designation, though inconsistencies in numbering occasionally lead to alternative labels such as 3,5,5-trimethylhexanoic acid . Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol. The structure features a hexanoic acid backbone substituted with methyl groups at positions 4, 5, and 5, creating a sterically hindered tertiary carbon center .

Isomeric Considerations

Confusion may arise with the structurally similar 3,4,5-trimethylhexanoic acid (CAS 874007-83-7), which differs in methyl group placement. While both isomers share the same molecular formula, their distinct substitution patterns result in divergent physicochemical behaviors, such as solubility and reactivity .

Synthesis and Production Methods

Oxidation of 3,5,5-Trimethylhexanal

The primary industrial route involves the oxidation of 3,5,5-trimethylhexanal using molecular oxygen. This exothermic process proceeds via intermediate peracid formation, culminating in near-quantitative yields of the target acid .

Table 1: Key Reaction Parameters for Aldehyde Oxidation

| Parameter | Value/Description |

|---|---|

| Temperature Range | 20–75°C |

| Catalyst | Optional (Co, Cu, Mn compounds) |

| Oxygen Source | Air or pure O₂ |

| Reaction Time | 4 days (ambient conditions) |

| Yield | >95% |

The absence of inert diluents simplifies purification, as the liquid acid remains miscible with unreacted aldehyde . Notably, methyl groups remain inert under these conditions, avoiding undesired over-oxidation .

Alternative Synthetic Pathways

While less common, hydroformylation of diisobutylene (2,4,4-trimethyl-1-pentene) followed by oxidation represents a viable alternative. This method employs cobalt catalysts under high-pressure syngas (CO/H₂) conditions, yielding the precursor aldehyde .

Physicochemical Properties

Table 2: Physical Properties of 4,5,5-Trimethylhexanoic Acid

The acid’s low melting point (-70°C) and liquid state at ambient temperatures facilitate handling in industrial processes . Its logP value of 3.2 indicates moderate lipophilicity, suitable for applications requiring lipid solubility .

Industrial and Research Applications

Organic Synthesis

As a versatile intermediate, 4,5,5-trimethylhexanoic acid participates in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume